molecular formula C16H12F3N5O3 B11474040 N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

Cat. No.: B11474040
M. Wt: 379.29 g/mol
InChI Key: LGJGEANTQVBVSL-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an imidazolidinone ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors One common approach is the condensation of pyridine-3-carboxylic acid with an appropriate amine to form an amide intermediate This intermediate is then subjected to cyclization reactions to form the imidazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the synthetic process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide variety of functionalized compounds.

Scientific Research Applications

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its potential as an enzyme inhibitor.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs for treating various diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-methylimidazolidin-4-yl]pyridine-3-carboxamide: Similar structure but lacks the trifluoromethyl group.

    N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(chloromethyl)imidazolidin-4-yl]pyridine-3-carboxamide: Contains a chloromethyl group instead of a trifluoromethyl group.

    N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(methoxy)imidazolidin-4-yl]pyridine-3-carboxamide: Features a methoxy group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C16H12F3N5O3

Molecular Weight

379.29 g/mol

IUPAC Name

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C16H12F3N5O3/c17-16(18,19)15(22-12(25)11-4-2-6-21-8-11)13(26)24(14(27)23-15)9-10-3-1-5-20-7-10/h1-8H,9H2,(H,22,25)(H,23,27)

InChI Key

LGJGEANTQVBVSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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